molecular formula C8H14N2O2 B2744312 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid CAS No. 1507398-14-2

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid

Cat. No. B2744312
M. Wt: 170.212
InChI Key: YIOMRMCUYWDQKS-UHFFFAOYSA-N
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Description

“2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), which is a bicyclic compound used as a strong base and catalyst in organic synthesis . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .


Synthesis Analysis

DABCO is used in the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from DABCO as the source of the piperazine ring and quaternary ammonium salts obtained from DABCO as synthetic intermediates . The synthesis involves the use of DABCO as a catalyst for many organic transformations .


Molecular Structure Analysis

The molecular formula of DABCO is C6H12N2 . The SMILES string representation of DABCO is N12CCN(CC2)CC1 . The InChI representation is 1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 .


Chemical Reactions Analysis

DABCO is employed as a catalyst for many organic transformations . It is used in the Morita–Baylis–Hillman reaction , related nucleophilic activation processes involving allenes , cyclopropanes , as well as in the synthesis of heterocyclic compounds . DABCO participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore .


Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156-159 °C (lit.) . It has a density of 1.02 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.4634 (lit.) .

Scientific Research Applications

Catalysis and Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a Lewis base and organocatalyst in various synthetic reactions due to its ability to activate halogen donors towards the halogenation of alkenes, leading to highly functionalized trans-chloro esters, chlorohydrins, and chloro ethers in high yields. This demonstrates its pivotal role in the synthesis of complex organic compounds and its versatility in organic synthesis. The protocol showcases the potential for synthesizing brominated analogs through a similar methodology, highlighting the adaptability of DABCO in facilitating diverse chemical transformations (Pimenta, Gusevskaya, & Alberto, 2017).

Pharmaceutical Applications

DABCO-based ionic liquids, such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, have been utilized as catalysts in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant in the pharmaceutical industry for their therapeutic potentials. The use of DABCO in this context highlights its efficiency in promoting chemical reactions that yield high-value compounds for medical applications, showcasing its importance in the development of new drugs and therapeutic agents (Shirini, Langarudi, & Daneshvar, 2017).

Structural Chemistry

The study of adducts formed between DABCO and various organic acids, such as 5-hydroxyisophthalic acid, provides insights into the structural aspects of chemical compounds. These adducts feature hydrogen bonding and ion interactions, forming intricate networks and patterns at the molecular level. This research contributes to our understanding of molecular structures and interactions, which is crucial for the design and synthesis of new materials with specific properties (Burchell, Ferguson, Lough, & Glidewell, 2000).

Green Chemistry and Environmental Applications

DABCO has been explored as a catalyst in reactions aimed at synthesizing environmentally benign compounds. Its role in promoting reactions under mild conditions and in aqueous media exemplifies the principles of green chemistry, focusing on reducing the environmental impact of chemical processes. The synthesis of 2,4,5-trisubstituted imidazoles using DABCO illustrates its effectiveness in facilitating reactions that align with sustainable practices and environmental stewardship (Fekri & Nateghi, 2021).

Safety And Hazards

DABCO is moderately toxic and should be handled in a fume hood . It causes irritation upon contact with skin or eyes . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview . The described processes are arranged according to the structures of the relevant quaternary salts of DABCO, as well as taking into account the character of the reactions leading to their formation .

properties

IUPAC Name

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(12)5-7-6-9-1-3-10(7)4-2-9/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOMRMCUYWDQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid

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